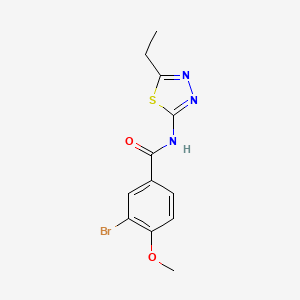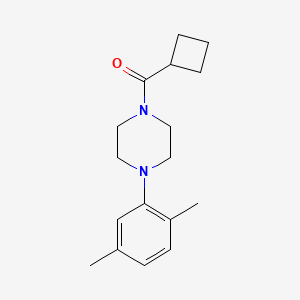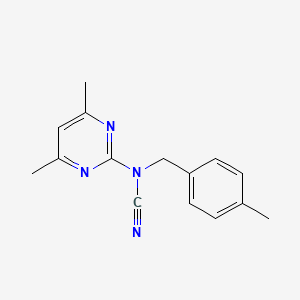
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB is a member of the benzamide family and has been found to exhibit promising biological activities.
作用機序
The exact mechanism of action of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is not fully understood, but it is believed to act on multiple targets in cells, including ion channels, enzymes, and receptors. This compound has been found to modulate the activity of various ion channels, such as voltage-gated potassium channels and transient receptor potential channels, which play important roles in cellular signaling and homeostasis. This compound has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and monoamine oxidase, which are involved in inflammation and neurotransmitter metabolism, respectively. Additionally, this compound has been found to interact with several receptors, including GABA and adenosine receptors, which are involved in neurotransmission and neuromodulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to reduce oxidative stress and inflammation, as well as modulate ion channel activity and neurotransmitter metabolism. In organisms, this compound has been found to exhibit neuroprotective effects, reduce tumor growth, and inhibit bacterial and fungal growth.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields, which makes it a promising candidate for drug development. Additionally, this compound has been found to exhibit low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its efficacy and bioavailability.
将来の方向性
There are several future directions for research on 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the molecular targets and mechanisms of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to explore the potential applications of this compound in cancer research and infectious diseases.
合成法
The synthesis of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with ethyl hydrazinecarboxylate to form the intermediate product, which is then reacted with thiosemicarbazide to yield the final product, this compound.
科学的研究の応用
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In cancer research, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting tumor growth. In infectious diseases, this compound has been found to possess antibacterial and antifungal activities.
特性
IUPAC Name |
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-3-10-15-16-12(19-10)14-11(17)7-4-5-9(18-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCUPAOLRIPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)


![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)



![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
